2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group, a methyl group, and a sulfanyl group, as well as an acetamide moiety attached to a trimethylphenyl group
Properties
Molecular Formula |
C22H24N2O2S |
|---|---|
Molecular Weight |
380.5g/mol |
IUPAC Name |
2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C22H24N2O2S/c1-13-8-14(2)22(15(3)9-13)24-21(25)12-27-20-10-16(4)23-19-7-6-17(26-5)11-18(19)20/h6-11H,12H2,1-5H3,(H,24,25) |
InChI Key |
JUDXWAZIVAGBFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C3C=C(C=CC3=NC(=C2)C)OC)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C3C=C(C=CC3=NC(=C2)C)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methanol and methyl iodide.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinoline derivative with thiourea followed by hydrolysis.
Acetamide Formation: The acetamide moiety can be formed by reacting the quinoline derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Trimethylphenyl Group: The final step involves the coupling of the acetamide derivative with 2,4,6-trimethylphenylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Sodium ethoxide, other nucleophiles
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The exact molecular pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
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